molecular formula C21H19N B1392207 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole CAS No. 891503-75-6

1-Benzyl-1,2-dimethyl-1H-benzo[e]indole

Cat. No. B1392207
CAS RN: 891503-75-6
M. Wt: 285.4 g/mol
InChI Key: SUUPXNJGESLRBB-UHFFFAOYSA-N
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Description

1-Benzyl-1,2-dimethyl-1H-benzo[e]indole is a chemical compound with the molecular formula C21H19N . It is used as an important intermediate in the synthesis of various dyes and pharmaceuticals .


Molecular Structure Analysis

The molecular weight of 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole is 285.382 Da . Further details about its molecular structure such as NMR spectra can be found in the referenced materials .


Physical And Chemical Properties Analysis

1-Benzyl-1,2-dimethyl-1H-benzo[e]indole has a density of 1.1±0.1 g/cm3, a boiling point of 439.9±38.0 °C at 760 mmHg, and a flash point of 212.5±27.6 °C . It is insoluble in water .

Scientific Research Applications

Fluorescent Probes for Imaging

This compound is used in the preparation of fluorescent probes that are vital for imaging applications. These probes can be used for imaging tumors, allowing for real-time visualization of cancerous growths . Additionally, they can be utilized to create hypoxia-sensitive fluorescent probes, which are crucial for real-time imaging of acute ischemia, providing valuable insights into oxygen-deprived tissues .

Near-Infrared (NIR) Fluorescent Probes

The compound is also instrumental in the development of near-infrared (NIR) fluorescent probes. These probes are particularly useful for imaging integrin receptor expression, which plays a significant role in cell adhesion and signaling .

Organic Light-Emitting Diodes (OLEDs)

Due to its excellent luminescent properties, 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole is applied in the field of Organic Light-Emitting Diodes (OLEDs). OLEDs are used in various display and lighting technologies due to their efficient light emission .

Solar Cells

The compound’s properties make it suitable for use in solar cells. Its role in these devices is likely linked to its ability to function as a photovoltaic material or as part of the light-harvesting layer, contributing to the conversion of solar energy into electrical energy .

Chemical Synthesis Intermediate

It serves as an intermediate in chemical synthesis. This means it can be used to synthesize other organic compounds, playing a pivotal role in the creation of new materials or chemicals with specific desired properties .

Pharmacological Activity

While not directly mentioned for this specific derivative, indole derivatives, in general, have a wide range of pharmacological activities. They can exhibit various biological effects and have clinical applications, suggesting potential research avenues for 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole in this field as well .

Safety and Hazards

The safety data sheet for 1,1,2-Trimethyl-1H-benzo[e]indole, a similar compound, indicates that it may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-benzyl-1,2-dimethylbenzo[e]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-15-21(2,14-16-8-4-3-5-9-16)20-18-11-7-6-10-17(18)12-13-19(20)22-15/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUPXNJGESLRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678776
Record name 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,2-dimethyl-1H-benzo[e]indole

CAS RN

891503-75-6
Record name 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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